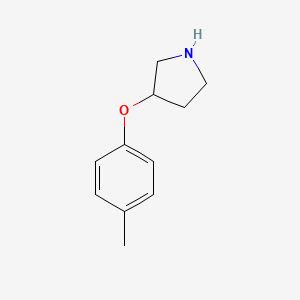

3-(4-Methylphenoxy)-pyrrolidine HCl

Description

Significance of the Pyrrolidine (B122466) Core in Medicinal Chemistry and Chemical Biology

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, prized for its versatile nature in the design of novel therapeutic agents. Its non-planar, puckered conformation provides a three-dimensional framework that allows for the precise spatial arrangement of substituents, a critical factor in optimizing interactions with biological targets such as enzymes and receptors. This stereochemical complexity is instrumental in enhancing the potency and selectivity of drug candidates.

The pyrrolidine ring is a fundamental component of numerous approved drugs and natural alkaloids, including nicotine (B1678760) and hygrine. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. The structural diversity achievable with the pyrrolidine core enables the development of molecules with tailored biological profiles, making it a focal point in the quest for new and improved treatments for a multitude of diseases.

Overview of Phenoxy-Substituted Pyrrolidine Analogues in Scientific Inquiry

The introduction of a phenoxy substituent to the pyrrolidine ring has opened up new avenues of scientific investigation, leading to the discovery of compounds with diverse and potent biological activities. These analogues have been explored for their potential in various therapeutic areas, with research highlighting the importance of the nature and position of substituents on the phenoxy ring for biological efficacy.

For instance, research into 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine identified it as a powerful inhibitor of leukotriene A(4) (LTA(4)) hydrolase, an enzyme implicated in inflammatory conditions. evitachem.com This discovery has spurred structure-activity relationship (SAR) studies to develop novel anti-inflammatory agents. Furthermore, pyrrolidine derivatives incorporating a sterically hindered phenol (B47542) fragment have been investigated for their antioxidant properties, demonstrating their potential to protect against oxidative stress. cnreagent.com Other complex phenoxy-substituted pyrrolidines have been examined for their anti-inflammatory, antimicrobial, and neuroprotective effects. nih.gov The exploration of these analogues continues to be a vibrant area of research, with scientists aiming to understand how modifications to the phenoxy-pyrrolidine scaffold influence biological activity.

Rationale for Focused Research on 3-(4-Methylphenoxy)-pyrrolidine HCl as a Research Tool

The specific focus on this compound as a research tool stems from its potential to serve as a versatile building block and a chemical probe in drug discovery and chemical biology. While extensive research on this specific compound is not widely published, its structural motifs suggest several rationales for its investigation.

The 4-methylphenoxy group is a common feature in biologically active compounds, and its presence in this pyrrolidine derivative makes it an attractive candidate for SAR studies. By systematically modifying this and other parts of the molecule, researchers can probe the structural requirements for interaction with specific biological targets. The hydrochloride salt form enhances the compound's solubility in aqueous media, facilitating its use in biological assays.

This compound can be utilized as a starting material for the synthesis of more complex molecules, allowing for the creation of libraries of related compounds for high-throughput screening. Furthermore, it can be employed as a chemical tool to investigate the function of specific enzymes or receptors that may bind to this structural class of compounds. The study of such focused molecules is crucial for advancing our understanding of the molecular basis of disease and for the development of next-generation therapeutics.

Detailed Research Findings

The following tables present a selection of research findings on pyrrolidine derivatives, illustrating the diverse biological activities and the impact of structural modifications.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenoxy)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)13-11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITIXABGNXFZBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Chiral Synthesis Approaches to 3-(4-Methylphenoxy)-pyrrolidine HCl

The creation of enantiomerically pure this compound is paramount for its application in pharmaceuticals, where a specific stereoisomer often dictates therapeutic efficacy. Various strategies are employed to achieve high levels of enantiopurity.

Enantioselective Synthetic Routes

Enantioselective synthesis aims to directly produce the desired enantiomer, often through the use of chiral catalysts or auxiliaries. Recent advancements in catalytic asymmetric synthesis have provided powerful tools for creating chiral molecules with high enantioselectivity. chiralpedia.com For the synthesis of chiral pyrrolidines, organocatalysis has emerged as a particularly effective approach. nih.gov For instance, a spirobicyclic pyrrolidine (B122466) derivative bearing a trifluoromethanesulfonamide (B151150) group has been used as a bifunctional enamine catalyst to achieve the enantioselective synthesis of various substituted 3,4-dihydro-β-carbolines and indoles with good yields and high enantiomeric excess (ee). nih.gov

Another innovative method involves a one-pot photo-enzymatic cascade process for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds. libretexts.org This approach combines a light-driven C–N cross-coupling reaction with a biocatalytic carbene transfer, achieving superior stereoselectivity (up to 99% ee) for the synthesis of α-functionalized phenylpyrrolidine compounds. libretexts.org While not directly applied to 3-(4-Methylphenoxy)-pyrrolidine, these methods highlight the potential of modern catalytic systems to achieve high enantioselectivity in pyrrolidine synthesis.

A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine (B92270) derivatives has also been developed to produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding enantioenriched 3-piperidines. organic-chemistry.org This strategy could potentially be adapted for the synthesis of chiral pyrrolidines.

| Catalyst Type | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Spirobicyclic pyrrolidine | Enamine catalysis | Substituted indoles | 76–94% | nih.gov |

| Engineered SD-VHbCH | Photo-enzymatic cascade | α-functionalized phenylpyrrolidines | up to 99% | libretexts.org |

| Rhodium/Josiphos | Asymmetric reductive Heck | 3-substituted tetrahydropyridines | High | organic-chemistry.org |

Resolution Techniques for Racemic Mixtures

When a synthesis results in a racemic mixture, resolution techniques are employed to separate the enantiomers.

Preferential crystallization is an industrially important method for resolving racemic compounds that form conglomerates, which are physical mixtures of enantiomerically pure crystals. nih.gov This technique relies on seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, which then induces the crystallization of that enantiomer exclusively. nih.gov

A notable example is the simultaneous chiral resolution of two racemic compounds, RS-mandelic acid and RS-etiracetam, through preferential cocrystallization. nih.gov By forming enantiospecific cocrystals, a cyclic preferential crystallization process was developed, leading to excellent enantiopurity for both compounds. nih.gov This demonstrates the potential of preferential crystallization for efficiently resolving chiral compounds.

General Synthetic Strategies for 3-Phenoxymethylpyrrolidine Derivatives

The core structure of 3-(4-Methylphenoxy)-pyrrolidine involves an ether linkage between the pyrrolidine ring and a phenoxy moiety. Nucleophilic substitution reactions are a common and effective way to form this type of bond.

Nucleophilic Substitution Reactions with Phenoxy Moieties

A primary method for synthesizing 3-phenoxymethylpyrrolidine derivatives is the nucleophilic substitution reaction between a 3-hydroxypyrrolidine derivative and a phenol (B47542). The Mitsunobu reaction is a particularly powerful tool for this transformation. libretexts.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to convert an alcohol into various functional groups, including ethers, with inversion of stereochemistry. libretexts.orguomustansiriyah.edu.iq

The reaction proceeds by activating the alcohol with the phosphine (B1218219) to create a good leaving group, which is then displaced by the nucleophile (in this case, the phenoxide). uomustansiriyah.edu.iq This method is well-suited for primary and secondary alcohols and is often conducted in solvents like tetrahydrofuran (B95107) (THF). lumenlearning.com

Table of Reagents in Mitsunobu Reaction

| Reagent | Function |

| Triphenylphosphine (PPh₃) | Activates the alcohol |

| Diethyl azodicarboxylate (DEAD) | Oxidant |

| 3-Hydroxypyrrolidine | Substrate (alcohol) |

| 4-Methylphenol (p-cresol) | Nucleophile |

| Tetrahydrofuran (THF) | Solvent |

Another approach is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on an activated aromatic ring. libretexts.orglumenlearning.com For this to be effective, the aromatic ring must be substituted with strong electron-withdrawing groups, typically at the ortho or para positions to the leaving group. libretexts.orglumenlearning.com While less common for the synthesis of simple phenoxy ethers, this method can be employed with suitably activated aryl halides. The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.orglumenlearning.com

Pyrrolidine Ring Formation and Modification

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in medicinal chemistry. nih.govwikipedia.org Its synthesis can be achieved through various methodologies, each offering distinct advantages in terms of efficiency and stereochemical control.

Common industrial production of the basic pyrrolidine structure involves the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures over a metal oxide catalyst. wikipedia.org However, for more substituted and stereochemically defined pyrrolidines, other laboratory-scale methods are preferred. These include:

Cycloaddition Reactions: The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a powerful and widely used method for constructing substituted pyrrolidines. osaka-u.ac.jp This approach allows for significant control over the substitution pattern and stereochemistry of the final product. nih.gov

Intramolecular Cyclization: Another common strategy involves the intramolecular cyclization of linear precursors. osaka-u.ac.jp This can be achieved through methods like the amination of unsaturated carbon-carbon bonds or the insertion of a nitrene species into a C-H bond. osaka-u.ac.jp

Ring Contraction: Novel methods, such as the photo-promoted ring contraction of pyridines using a silylborane, have been developed to afford functionalized pyrrolidine derivatives. osaka-u.ac.jp

From Natural Precursors: The amino acids proline and hydroxyproline, which naturally contain a pyrrolidine ring, are valuable chiral starting materials for the synthesis of complex pyrrolidine derivatives. nih.gov The existing stereocenter in these molecules provides a template for stereoselective modifications.

Once the pyrrolidine ring is formed, it can be further modified. For instance, functional groups on the ring can be altered, or new substituents can be introduced at various positions to build molecular complexity. researchgate.net

Table 1: Comparison of Pyrrolidine Ring Formation Methods

| Synthetic Method | Description | Key Features |

|---|---|---|

| Industrial Production | Reaction of 1,4-butanediol and ammonia. wikipedia.org | Suitable for large-scale synthesis of unsubstituted pyrrolidine. |

| [3+2] Cycloaddition | Reaction of azomethine ylides with alkenes. osaka-u.ac.jp | High stereoselectivity and diverse substitution patterns. nih.govosaka-u.ac.jp |

| Intramolecular Cyclization | Cyclization of acyclic precursors. osaka-u.ac.jp | Efficient for constructing the ring; requires specific starting materials. |

| Ring Contraction of Pyridines | Photo-promoted reaction with silylborane. osaka-u.ac.jp | Provides access to pyrrolidines with unique functional handles. |

| From Proline/Hydroxyproline | Use of naturally occurring chiral pyrrolidines. nih.gov | Excellent for stereoselective synthesis of specific isomers. |

Incorporation of Methylphenoxy Substituents

The synthesis of 3-(4-Methylphenoxy)-pyrrolidine specifically involves the formation of an ether linkage between the pyrrolidine ring and a 4-methylphenol (p-cresol) group. A common and direct approach is the reaction of a 3-hydroxypyrrolidine precursor with 4-methylphenol. evitachem.com

This transformation is typically an etherification reaction, often conducted under basic conditions to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. The reaction may be facilitated by coupling agents to promote the formation of the desired ether bond. evitachem.com The choice of specific reagents and reaction conditions, such as temperature and solvent, can be optimized to maximize the yield and purity of the 3-(4-methylphenoxy)pyrrolidine product. evitachem.com

Protective Group Chemistry in Pyrrolidine Synthesis

The secondary amine within the pyrrolidine ring is a reactive site that often requires protection during multi-step syntheses to prevent unwanted side reactions.

Strategies for Nitrogen Protection in Pyrrolidine Ring

Protecting the pyrrolidine nitrogen is crucial to block its nucleophilicity and basicity during subsequent chemical transformations. acs.org Various protecting groups are employed, with the choice depending on the specific reaction conditions to be used in the synthetic sequence. Common strategies include:

N-Boc (tert-Butoxycarbonyl): The Boc group is widely used due to its stability under many reaction conditions and its straightforward removal under acidic conditions. Proline is often protected with a Boc group before further reactions. acs.org

N-Sulfonyl: Groups like tosyl (Ts) or nosyl (Ns) are robust protecting groups that can deactivate the nitrogen atom significantly. acs.org

N-Acyl: Acyl groups can also serve as effective protecting groups for the pyrrolidine nitrogen. acs.org

N-Benzylation: The benzyl (B1604629) group is another common protecting group that can be removed under hydrogenolysis conditions. acs.org

Table 2: Common Nitrogen Protecting Groups for Pyrrolidine Synthesis

| Protecting Group | Abbreviation | Introduction Method | Key Characteristics |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Reaction with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. acs.org | Stable to bases and nucleophiles; removed with acid. |

| Benzenesulfonyl/Toluenesulfonyl | Bs/Ts | Reaction with sulfonyl chlorides. acs.org | Very stable; strong electron-withdrawing effect. |

| Acyl | Ac | Reaction with an acyl chloride or anhydride. acs.org | Deactivates the nitrogen; removed by hydrolysis. |

| Benzyl | Bn | Reaction with a benzyl halide. acs.org | Stable to a wide range of conditions; removed by hydrogenolysis. |

Deprotection Methodologies

The removal of the nitrogen protecting group is a critical final step in many synthetic sequences. The specific method chosen must be effective at cleaving the protecting group without affecting other functional groups in the molecule.

For the commonly used Boc group, deprotection is typically achieved using strong acids. For instance, a solution of hydrochloric acid (HCl) in an organic solvent like methanol (B129727) or dioxane is often used to efficiently remove the Boc group, simultaneously forming the hydrochloride salt of the amine. researchgate.net Other acidic conditions can also be employed. acs.org

Salt Formation and Purification for Research Applications

For use in research, compounds like 3-(4-Methylphenoxy)-pyrrolidine are often converted into a salt form to improve their handling, stability, and solubility.

Hydrochloric Acid Salt Formation (HCl Salification)

The pyrrolidine nitrogen is basic and readily reacts with strong acids to form a salt. The formation of a hydrochloride salt is a standard and widely practiced procedure in organic and medicinal chemistry. evitachem.com

This process, known as salification, involves treating the free base form of 3-(4-Methylphenoxy)-pyrrolidine with hydrochloric acid. evitachem.com The HCl can be in the form of an aqueous solution or dissolved in a suitable organic solvent. wikipedia.org The reaction is a simple acid-base neutralization, where the lone pair of electrons on the nitrogen atom accepts a proton from the hydrochloric acid, forming a positively charged ammonium (B1175870) ion and a chloride counter-ion.

The resulting this compound is typically a crystalline solid. evitachem.com This solid form is often easier to handle, weigh, and store compared to the free base, which may be an oil or a less stable solid. Furthermore, the hydrochloride salt generally exhibits improved solubility in aqueous media and enhanced stability, which are advantageous properties for many research applications. evitachem.com Purification of the salt can be achieved through crystallization or chromatography. evitachem.com

Advanced Purification Techniques (e.g., Chromatography)

The isolation and purification of the target compound, this compound, from reaction mixtures is a critical step to ensure high purity, which is essential for its potential applications. Following synthesis, the crude product typically contains unreacted starting materials, byproducts, and residual solvents. Advanced purification techniques, particularly chromatography, are employed to remove these impurities. evitachem.com

Column chromatography stands out as a prevalent and highly effective method for the purification of pyrrolidine derivatives. evitachem.comed.ac.uk This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. The choice of stationary and mobile phases is crucial for achieving optimal separation.

Normal-Phase Chromatography

In normal-phase chromatography, a polar stationary phase is used in conjunction with a less polar mobile phase. For pyrrolidine derivatives, silica (B1680970) gel is a common choice for the stationary phase. ed.ac.uk The mobile phase typically consists of a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate. ed.ac.uk The ratio of these solvents is optimized to control the elution of the target compound. The hydrochloride salt form of the amine may require the addition of a small amount of a base, like triethylamine, to the eluent to prevent streaking on the silica gel. Alternatively, the free base is purified on silica gel, and the HCl salt is formed afterward.

Table 1: Illustrative Parameters for Normal-Phase Column Chromatography Purification

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The solid adsorbent material packed into the column. | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | The solvent system that moves through the column. | Hexane/Ethyl Acetate gradient (e.g., starting with 20% Ethyl Acetate, increasing to 40%) ed.ac.uk |

| Elution Monitoring | Technique used to track the separation process. | Thin-Layer Chromatography (TLC) with UV visualization or chemical staining. |

| Post-Purification | Conversion of the purified free base to the HCl salt. | Treatment with HCl in a suitable solvent (e.g., ether or dioxane). evitachem.com |

Reverse-Phase Chromatography

Reverse-phase chromatography is another powerful technique, particularly for more polar compounds. It utilizes a non-polar stationary phase, such as C18-functionalized silica or a non-functional polymer resin, and a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile (B52724). google.com To improve peak shape and resolution for amines, an acid modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. This ensures the amine is protonated and behaves consistently during the separation. Preparative High-Performance Liquid Chromatography (HPLC) using a reverse-phase column can be employed to achieve very high levels of purity.

Table 2: General Parameters for Reverse-Phase HPLC Purification

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The non-polar material packed in the HPLC column. | C18-functionalized Silica |

| Mobile Phase (Eluent) | The polar solvent system used for elution. | Water/Acetonitrile gradient with 0.1% Trifluoroacetic Acid (TFA). |

| Detection | Method for detecting the compound as it elutes. | UV-Vis Detector (e.g., at 254 nm). |

| Product Isolation | Removal of mobile phase solvents post-collection. | Lyophilization (freeze-drying) to remove water and acetonitrile. |

Beyond column chromatography, other techniques such as crystallization are also commonly used, either as a primary purification method or as a final polishing step after chromatography to obtain a crystalline solid. evitachem.com The choice of the specific purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the this compound.

Structure Activity Relationship Sar Studies

Influence of Phenoxy Moiety Modifications on Biological Interactions

The phenoxy moiety plays a critical role in the interaction of the compound with its biological targets. Modifications to this part of the molecule, including the position of substituents on the phenyl ring and the nature of the ether linkage, can significantly alter its pharmacological profile.

The position of the methyl group on the phenoxy ring is a key determinant of biological activity. While direct comparative studies on the 3-(4-Methylphenoxy)-pyrrolidine and 3-(3-Methylphenoxy)-pyrrolidine are not extensively available in the public domain, general principles of medicinal chemistry suggest that the steric and electronic effects of the substituent's position can profoundly influence receptor binding. For instance, in a series of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives, the position of the methyl group was found to be critical for their anticonvulsant and antinociceptive activities researchgate.net. In some classes of compounds, a methyl group at the 4-position of a phenyl ring has been associated with high inhibitory rates for certain enzymes frontiersin.org. The 4-methyl substitution may position the group in a favorable hydrophobic pocket within the target protein, enhancing binding affinity, whereas a 3-methyl substitution might introduce steric hindrance or lead to a less optimal orientation for binding.

Table 1: Postulated Influence of Methyl Group Position on Biological Activity

| Compound | Postulated Interaction | Potential Impact on Activity |

|---|---|---|

| 3-(4-Methylphenoxy)-pyrrolidine | Favorable interaction with a hydrophobic pocket. | Potentially higher affinity and potency. |

Note: This table is based on general SAR principles and not on direct comparative experimental data for these specific compounds.

The introduction of halogens and other substituents onto the phenyl ring can modulate a compound's activity through various mechanisms, including altering its electronic properties, lipophilicity, and metabolic stability. For example, in a study of structurally related 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues, which are potent norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors, modifications on the phenyl ring were crucial for their activity nih.gov. In other classes of compounds, such as certain anticancer agents, halogen-substituted pyrrolidines were found to be more active than their non-halogenated counterparts frontiersin.org. Halogens can form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity. The position and nature of the halogen are critical; for instance, in some series, 2,4-dichlorophenyl substitution has been shown to be particularly effective frontiersin.org.

Table 2: General Effects of Phenyl Ring Substituents on Pyrrolidine (B122466) Derivatives' Activity

| Substituent | General Effect | Example from Related Compounds |

|---|---|---|

| Halogens (F, Cl, Br) | Can increase potency through halogen bonding and altered electronics. | Halogen-substituted pyrrolidines showed enhanced anticancer activity frontiersin.org. |

| Electron-withdrawing groups | May enhance interactions with specific residues in the binding site. | Trifluoromethyl groups can be well-tolerated in some analogs frontiersin.org. |

Pyrrolidine Ring Structural Variations and Conformational Analysis

The pyrrolidine ring itself is not merely a passive scaffold but an active contributor to the compound's pharmacophore. Its conformation and the stereochemistry of its substituents are critical for proper orientation within the binding site of a biological target.

3-(4-Methylphenoxy)-pyrrolidine possesses a chiral center at the 3-position of the pyrrolidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers (S and R). It is a well-established principle in pharmacology that enantiomers can exhibit different biological activities, potencies, and metabolic profiles researchgate.net. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. For many centrally active drugs, one enantiomer is significantly more potent than the other. Although specific pharmacological data for the individual enantiomers of 3-(4-Methylphenoxy)-pyrrolidine are not detailed in the available literature, it is highly probable that the S- and R-enantiomers would display distinct biological activities. The precise spatial arrangement of the 4-methylphenoxy group is critical for optimal interaction with the target, and only one enantiomer may present this group in the correct orientation for high-affinity binding.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-(4-Methylphenoxy)-pyrrolidine HCl |

| 3-(3-Methylphenoxy)-pyrrolidine |

| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione |

| Norepinephrine |

| Serotonin |

| 2,4-dichlorophenyl substituted pyrrolidines |

| Trifluoromethyl substituted pyrrolidines |

| Methoxy substituted pyrrolidines |

Impact of Ring Size and Heteroatom Presence on Activity

The five-membered pyrrolidine ring is a cornerstone of the this compound structure, and its size is pivotal for biological activity. Altering this ring to a six-membered piperidine (B6355638) or a seven-membered azepane analogue can significantly impact binding affinity. Studies on various N-heterocyclic compounds have shown that five- and six-membered rings often exhibit favorable profiles due to their lower ring strain compared to larger rings. nih.gov For instance, in a series of N-heterocyclic cations, five- and six-membered rings showed no signs of degradation under conditions where larger seven- and nine-membered rings did, a stability attributed to lower ring strain. nih.gov This suggests that the specific geometry and conformational flexibility of the pyrrolidine ring are optimal for placing key interacting groups into the correct orientation for receptor binding.

Table 1: Illustrative Impact of Heterocyclic Ring Size on Receptor Affinity This table illustrates the general principle of how ring size can affect biological activity in analogous series of compounds.

| Ring System | Number of Atoms | Relative Binding Affinity | Postulated Reason |

|---|---|---|---|

| Pyrrolidine | 5 | Optimal | Favorable ring conformation and low strain allow for ideal positioning of substituents. nih.gov |

| Piperidine | 6 | High to Moderate | Retains low ring strain but alters the angle and distance between substituents. |

| Azepane | 7 | Low to Moderate | Increased ring strain and conformational flexibility can lead to a less optimal binding conformation. nih.gov |

Spacer and Linker Modifications

Length and Rigidity of the Connecting Linker

In this compound, the ether oxygen atom acts as a short, semi-flexible linker connecting the pyrrolidine ring to the phenoxy group. The length and flexibility of this linker are critical determinants of biological activity. Research on other molecular scaffolds demonstrates that even minor alterations to the linker length, such as adding or removing a single carbon atom, can dramatically reduce or abolish activity. mdpi.com For example, in a series of trehalase inhibitors, compounds with a two-carbon atom linker maintained activity, whereas those with longer three- or four-carbon linkers completely lost their inhibitory properties. mdpi.com This highlights that a specific linker length is often required to correctly position the connected chemical moieties.

The rigidity of the linker is also a key factor. While some flexibility can allow the molecule to adopt an optimal conformation within a binding site, excessive flexibility can be entropically unfavorable. The ether linkage in 3-(4-Methylphenoxy)-pyrrolidine provides a balance, allowing for some rotational freedom while maintaining a relatively constrained distance between the aromatic and amine centers. Using more rigid heterocyclic rings as linkers is a strategy employed in drug design to reduce flexibility and enhance binding by locking the molecule into a more bioactive conformation. mdpi.commdpi.com

Importance of Distance Between Aromatic and Amine Centers

A fundamental pharmacophoric requirement for many neurologically active agents, including reuptake inhibitors, is a precise spatial separation between the aromatic ring and the basic amine center. wikipedia.org In this compound, this distance is determined by the rigid pyrrolidine scaffold and the ether linkage. This fixed distance is believed to be optimal for fitting into the binding site of target proteins, such as the norepinephrine transporter (NET).

Studies involving bivalent opioid peptide analogues have reinforced the principle that the distance between two pharmacophores is a critical factor for receptor affinity and biological activity. nih.gov The structure of this compound ensures that the 4-methylphenyl group and the pyrrolidine nitrogen are held in a specific topographical arrangement, which is essential for recognition and binding to its molecular target. Any modification that significantly alters this critical distance is likely to result in a loss of potency.

Table 2: Effect of Linker Length on Inhibitory Activity (Illustrative Example) This data is based on findings from a series of pyrrolidine-based trehalase inhibitors and illustrates a general principle.

| Compound Series | Linker Length (atoms) | Inhibitory Activity (IC₅₀) | Conclusion |

|---|---|---|---|

| Pyrrolidine Analog A | 2 | Active (µM range) | Optimal distance for mimicking the natural substrate is maintained. mdpi.com |

| Pyrrolidine Analog B | 3 | Inactive | Increased distance disrupts the required orientation for binding. mdpi.com |

| Pyrrolidine Analog C | 4 | Inactive | The pharmacophoric elements are too far apart to engage the binding site effectively. mdpi.com |

Ligand-Receptor Interaction Studies

Conformational Requirements for Receptor Binding

The non-planar, puckered structure of the pyrrolidine ring is a key feature that dictates the three-dimensional shape of this compound. nih.gov This saturated scaffold allows for a phenomenon known as "pseudorotation," which results in a greater 3D coverage compared to a flat aromatic ring. nih.gov The specific conformation, or "pucker," of the ring determines the spatial orientation of the 3-(4-methylphenoxy) substituent relative to the amine nitrogen.

For effective receptor binding, the ligand must adopt a conformation that is complementary to the topography of the receptor's binding site. The stereochemistry at the C3 position of the pyrrolidine ring is critical. The (R) and (S) enantiomers will orient the aryloxy group in different spatial regions. Typically, one enantiomer exhibits significantly higher affinity for the receptor than the other, highlighting the importance of a precise three-dimensional arrangement of the pharmacophoric elements for molecular recognition. This stereoselectivity is a common feature in drug-receptor interactions, where a specific orientation is necessary to engage with key amino acid residues in the binding pocket.

Identification of Key Pharmacophoric Elements

A pharmacophore is defined as the specific spatial arrangement of molecular features essential for biological activity. researchgate.net For this compound and related compounds acting as norepinephrine reuptake inhibitors, the key pharmacophoric elements can be identified as:

A Protonatable Amine: The secondary amine within the pyrrolidine ring. At physiological pH, it is protonated and can form a critical ionic bond with an acidic residue (e.g., aspartate) in the transporter binding site.

An Aromatic Ring: The 4-methylphenyl group. This feature engages in hydrophobic and/or π-stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in a hydrophobic pocket of the receptor.

A Hydrogen Bond Acceptor: The ether oxygen atom. This element can form a hydrogen bond with a donor group in the receptor, serving as an additional anchoring point.

A Defined Stereochemical and Spatial Arrangement: The rigid pyrrolidine scaffold ensures a specific distance and orientation between the amine and the aromatic ring. The stereochemistry at the C3 position dictates the precise 3D presentation of these elements, which must match the complementary architecture of the binding site.

These elements collectively create a molecular profile that allows for high-affinity and selective binding to its biological target.

Mechanistic Investigations

In Vitro Receptor Binding and Functional Assays

The initial characterization of 3-(4-Methylphenoxy)-pyrrolidine HCl has focused on its interaction with the serotonin (B10506) and norepinephrine (B1679862) transporters, which are well-established targets for a variety of centrally acting agents.

Interaction with Neurotransmitter Transporters (e.g., Serotonin Transporter (SERT), Norepinephrine Transporter (NET))

At present, detailed binding affinity data, such as Ki values, for the interaction of this compound with the serotonin transporter (SERT) and the norepinephrine transporter (NET) are not extensively documented in publicly available scientific literature. The pyrrolidine (B122466) scaffold is a common feature in many compounds that target these transporters, suggesting a potential for interaction. However, the specific substitution pattern of a 4-methylphenoxy group at the 3-position of the pyrrolidine ring will uniquely determine its binding characteristics. Further research is required to quantify the precise affinity of this compound for SERT and NET.

Assessment of Reuptake Inhibitory Activity

Evaluation of Ligand-Receptor Binding Affinity (e.g., Ki values)

A comprehensive evaluation of the ligand-receptor binding affinity of this compound across a broader range of neuroreceptors and transporters is a necessary step in its pharmacological profiling. This would involve screening the compound against a panel of receptors to determine its selectivity and to identify any potential off-target interactions. Currently, specific Ki values for this compound remain to be published.

Interactive Data Table: In Vitro Binding and Functional Data for this compound

| Target | Assay Type | Value | Source |

| Serotonin Transporter (SERT) | Binding Affinity (Ki) | Data Not Available | - |

| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | Data Not Available | - |

| Serotonin Transporter (SERT) | Reuptake Inhibition (IC50) | Data Not Available | - |

| Norepinephrine Transporter (NET) | Reuptake Inhibition (IC50) | Data Not Available | - |

Cellular Mechanism of Action Studies

Understanding the effects of this compound at a cellular level is the next frontier in its mechanistic investigation. These studies would provide deeper insights into how the compound's interaction with its primary targets translates into cellular responses.

Cellular Uptake and Localization

There is currently no published research detailing the cellular uptake and localization of this compound. Studies using techniques such as fluorescently labeling the compound or employing radiolabeling would be necessary to visualize its distribution within cells and to determine if it accumulates in specific organelles. This information is vital for understanding its access to intracellular targets and potential for long-term cellular effects.

Influence on Intracellular Signaling Pathways

The influence of this compound on intracellular signaling pathways that are downstream of its potential targets (SERT and NET) has not yet been investigated. Inhibition of these transporters can lead to alterations in cyclic AMP (cAMP) levels, calcium signaling, and the activation of various protein kinases. Future research in this area will be crucial for elucidating the full spectrum of the compound's cellular and physiological effects.

Assessment of Enzyme Inhibition or Activation

Extensive searches of publicly available scientific literature and databases did not yield specific data on the direct inhibition or activation of enzymes by this compound. However, the chemical structure, featuring a pyrrolidine ring linked to a phenoxy group, is characteristic of compounds known to interact with key enzymes of the central nervous system, particularly monoamine oxidases (MAO) and monoamine transporters. The following sections detail the inhibitory activities of structurally related pyrrolidine derivatives, which may provide insight into the potential, though unconfirmed, enzymatic interactions of this compound.

Monoamine Oxidase (MAO) Inhibition by Structurally Related Pyrrolidine Derivatives

Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576). They exist in two isoforms, MAO-A and MAO-B. Inhibition of these enzymes can lead to increased synaptic availability of these neurotransmitters. Research into pyrrolidine-containing compounds has revealed potent and selective inhibitory activity against MAO-B.

One study detailed a series of chiral fluorinated pyrrolidine derivatives, with compound D5 emerging as a highly potent and selective MAO-B inhibitor. nih.gov It demonstrated an IC50 value of 0.019 μM for MAO-B, which was significantly more potent than the established MAO-B inhibitor, safinamide (B1662184) (IC50 = 0.163 μM). nih.gov This highlights that the pyrrolidine scaffold is a key structural motif for potent MAO-B inhibition.

Another investigation into pyridazinobenzylpiperidine derivatives, which share a core heterocyclic structure, also identified compounds with significant MAO-B inhibitory action. mdpi.comresearchgate.net For instance, compound S5 showed a strong preference for MAO-B with an IC50 of 0.203 μM. mdpi.comresearchgate.net

The table below summarizes the MAO inhibitory activity of these selected, structurally related compounds.

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| D5 | MAO-B | 0.019 | 2440 | nih.gov |

| Safinamide | MAO-B | 0.163 | 172 | nih.gov |

| S5 | MAO-B | 0.203 | 19.04 | mdpi.comresearchgate.net |

| S15 | MAO-A | 3.691 | - | mdpi.comresearchgate.net |

| S5 | MAO-A | 3.857 | - | mdpi.comresearchgate.net |

This table presents data for compounds structurally related to this compound to provide a scientific context. No direct enzyme inhibition data was found for this compound itself.

Inhibition of Monoamine Transporters by Structurally Related Pyrrolidine Derivatives

The structural similarity of this compound to known triple reuptake inhibitors (TRIs) suggests potential interaction with the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT). nih.gov A study on a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues found them to be potent and balanced inhibitors of both norepinephrine and serotonin reuptake. nih.gov This indicates that the 3-phenoxypyrrolidine (B3389589) scaffold is a viable backbone for the development of monoamine reuptake inhibitors. While specific IC50 or Ki values for these analogues were not detailed in the abstract, the research points to a clear structure-activity relationship where the pyrrolidine ring and the phenoxy group are crucial for binding to and inhibiting these transporter proteins. nih.gov

Given the available data on related compounds, it is plausible that this compound may exhibit inhibitory activity towards MAO-B and/or one or more of the major monoamine transporters. However, without direct experimental evidence, this remains a hypothesis based on structural analogy.

Preclinical Pharmacokinetic and Metabolic Research Non Human

Absorption and Distribution Studies in Preclinical Models

Comprehensive studies detailing the absorption and distribution of 3-(4-Methylphenoxy)-pyrrolidine HCl in preclinical models are not available in the public domain. Therefore, specific data for the following parameters cannot be provided.

No data on the oral bioavailability of this compound in any animal models have been published. The oral bioavailability of a compound is a critical parameter in preclinical development, and its determination requires in vivo studies that have not been reported for this specific molecule.

There is no available information on the plasma protein binding characteristics of this compound. This parameter is essential for understanding the compound's distribution and pharmacological activity.

Data regarding the blood-to-plasma concentration ratio for this compound are not present in the available scientific literature. This ratio helps to understand the distribution of a compound into red blood cells.

Metabolic Pathway Elucidation (Non-Human)

While specific metabolic studies on this compound are not available, the metabolism of other compounds containing a pyrrolidine (B122466) ring has been investigated and can provide insights into potential metabolic pathways.

Research on the metabolism of other pyrrolidine-containing compounds, such as the designer drug methylenedioxypyrovalerone (MDPV), has revealed key Phase I metabolic transformations of the pyrrolidine ring. navimro.com In studies conducted on rat and human liver microsomes, two major metabolic pathways involving the pyrrolidine moiety were identified:

Oxidation to Lactam: The pyrrolidine ring can undergo oxidation to form a corresponding lactam derivative. This transformation introduces a carbonyl group into the five-membered ring. navimro.com

Ring Opening: The pyrrolidine ring can be opened, leading to the formation of a carboxylic acid. navimro.com

These metabolic pathways are common for compounds containing a pyrrolidine scaffold. nih.gov Therefore, it is plausible that this compound may undergo similar Phase I metabolic transformations in preclinical species. However, without specific studies on this compound, this remains a postulation.

Phase I Metabolic Transformations of the Phenoxy Moiety (e.g., aromatic hydroxylation, demethylenation)

No information is available regarding the Phase I metabolic transformations of the phenoxy moiety of this compound.

Phase II Conjugation Reactions

There is no data detailing the Phase II conjugation reactions that this compound or its metabolites undergo.

Identification of Primary Metabolites

No studies have been published that identify the primary metabolites of this compound in any non-human species.

Enzyme System Involvement in Metabolism

Role of Cytochrome P450 (CYP) Isoenzymes (e.g., CYP 2C19, CYP 2D6, CYP 1A2)

Specific data on the involvement of CYP isoenzymes such as CYP2C19, CYP2D6, and CYP1A2 in the metabolism of this compound is not available.

Flavin-Dependent Monooxygenase Involvement

There is no research available to confirm or deny the involvement of flavin-dependent monooxygenases in the metabolism of this compound.

Excretion Studies in Non-Human Species

No data from excretion studies in any non-human species for this compound have been published.

Advanced Analytical Characterization Techniques

Chromatographic Separation and Quantification Methods

Chromatography is the cornerstone for analyzing 3-(4-Methylphenoxy)-pyrrolidine HCl, enabling the separation of the primary compound from impurities and potential metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized, each tailored for specific analytical objectives.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for routine quality control and stability testing.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar compounds such as this compound. The optimization process involves selecting a suitable stationary phase and adjusting mobile phase conditions to achieve optimal separation.

A C18 column, which contains a non-polar octadecylsilane (B103800) stationary phase, is typically the first choice due to its versatility and wide availability. The optimization process focuses on adjusting parameters to ensure good peak shape, adequate retention of the analyte, and resolution from any impurities. For ionizable compounds like this hydrochloride salt, controlling the pH of the mobile phase is crucial to ensure consistent retention times and prevent peak tailing. cnchemshop.commolnar-institute.com

The mobile phase in RP-HPLC typically consists of a mixture of water or an aqueous buffer and a less polar organic solvent. The selection and ratio of these components are critical for controlling the retention and selectivity of the separation. For this compound, a common mobile phase would involve a gradient elution using acetonitrile (B52724) or methanol (B129727) as the organic modifier and an aqueous buffer, such as phosphate (B84403) buffer, to maintain a constant pH. molnar-institute.comresearchgate.net Adjusting the pH to a value well below the pKa of the pyrrolidine (B122466) nitrogen (e.g., pH 3.0) ensures that the amine is consistently protonated, leading to stable chromatographic behavior. molnar-institute.com

A typical flow rate for analytical separations on a standard 4.6 mm internal diameter column is 1.0 mL/min, which provides a good balance between analysis time and separation efficiency. molnar-institute.comresearchgate.net

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm | Standard non-polar phase for retaining moderately polar analytes. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Controls pH to ensure consistent ionization of the analyte. molnar-institute.com |

| Mobile Phase B | Acetonitrile | Common organic modifier for adjusting elution strength. researchgate.net |

| Elution Mode | Gradient | Allows for efficient elution of the main compound and any impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns, balancing speed and resolution. researchgate.net |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. helixchrom.com |

Ultraviolet (UV) detection is a common and robust detection method for HPLC. The selection of an appropriate wavelength is crucial for achieving high sensitivity. The this compound molecule contains a substituted benzene (B151609) ring (the phenoxy group), which is a strong chromophore. While the pyrrolidine ring itself absorbs poorly above 200 nm, the phenoxy moiety exhibits significant absorbance in the UV region. cdnsciencepub.com Based on similar aromatic ether compounds like anisole, which has absorption maxima around 220 nm and 270 nm, a suitable detection wavelength would be selected in this range to maximize the signal-to-noise ratio. aatbio.comnih.gov A wavelength of approximately 225 nm or 275 nm is often chosen for the analysis of aromatic compounds to ensure high sensitivity. helixchrom.com

The structure of this compound contains a chiral center at the third carbon of the pyrrolidine ring. This means the compound can exist as two non-superimposable mirror images, or enantiomers. As different enantiomers can have distinct pharmacological properties, it is essential to have analytical methods to separate and quantify them.

Enantioselective HPLC is the technique of choice for this purpose. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, are widely successful for resolving a broad range of chiral compounds. researchgate.netwur.nl The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like ethanol (B145695) or isopropanol), is optimized to maximize the separation factor (α) and resolution (Rs) between the enantiomeric peaks. wur.nl

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase | Immobilized Amylose-based Chiral Stationary Phase (e.g., Chiralpak IA) | Proven effectiveness for a wide range of chiral separations. wur.nl |

| Mobile Phase | n-Hexane / Ethanol (e.g., 90:10 v/v) | Common mobile phase for normal-phase chiral separations, allowing for optimization of enantioselectivity. wur.nl |

| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize resolution and analysis time. |

| Detection | UV at ~275 nm | Wavelength selected based on the chromophore of the molecule. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. aatbio.com It is particularly useful for metabolite profiling in biological samples, which can help in understanding the metabolic fate of a drug candidate.

For a compound like this compound, which is a salt and has low volatility, direct analysis by GC-MS is challenging. Therefore, a chemical derivatization step is often required to convert the analyte and its potential metabolites into more volatile and thermally stable derivatives. ingenieria-analitica.com Common derivatization agents include silylating agents (e.g., BSTFA) which react with active hydrogens, such as on the pyrrolidine nitrogen (after neutralization) or on hydroxylated metabolites that may form on the aromatic ring or alkyl chain.

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. uwosh.edu The resulting mass spectra can be compared to spectral libraries for metabolite identification. ingenieria-analitica.com

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability of the analyte and its metabolites. ingenieria-analitica.com |

| GC Column | Non-polar capillary column (e.g., DB-5ms) | Standard column for separating a wide range of derivatized metabolites. uwosh.edu |

| Carrier Gas | Helium at 1 mL/min | Inert carrier gas providing good chromatographic efficiency. uwosh.edu |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Separates compounds with a wide range of boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Detection | Mass Spectrometer (Scan Mode) | Provides mass spectra for compound identification and profiling. |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS) for Metabolite Identification

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS) stands as a crucial tool for the identification of metabolites of this compound in biological matrices. The coupling of liquid chromatography with high-resolution mass spectrometry provides exceptional separation and mass accuracy, facilitating the elucidation of metabolic pathways. nih.gov In a typical study, the parent compound is incubated in a relevant biological system, such as human liver microsomes, and the resulting mixture is analyzed.

LC-HR-MS analysis allows for the detection of metabolites by identifying mass shifts from the parent compound corresponding to specific enzymatic reactions. High-resolution instruments, like Orbitrap or Time-of-Flight (TOF) analyzers, provide exact mass measurements, enabling the determination of elemental compositions for both the parent ion and its fragments. This is critical for distinguishing between isobaric species and confirming metabolite structures. nih.gov For instance, a +15.9949 Da mass shift would confidently indicate a hydroxylation event.

Table 1: Hypothetical Metabolites of this compound Identified by LC-HR-MS

| Potential Metabolite | Metabolic Reaction | Mass Shift (Da) | Predicted Exact Mass [M+H]⁺ |

| Hydroxyphenoxy-pyrrolidine | Aromatic Hydroxylation | +15.9949 | 208.1332 |

| Dihydroxy-pyrrolidine | Ring Hydroxylation | +15.9949 | 208.1332 |

| N-Oxide | N-Oxidation | +15.9949 | 208.1332 |

| O-Desmethyl-pyrrolidine | O-Demethylation | -14.0157 | 178.1070 |

| Glucuronide Conjugate | Glucuronidation | +176.0321 | 368.1653 |

This table is interactive. You can sort and filter the data.

The fragmentation patterns (MS/MS spectra) of these potential metabolites are then compared with the fragmentation of the parent compound to pinpoint the site of metabolic modification. nih.gov

Method Validation and Quality Assurance

For any quantitative analysis of this compound, a thorough method validation is imperative to ensure the reliability and accuracy of the results. This process is typically performed according to the International Council for Harmonisation (ICH) guidelines. researchgate.netpensoft.net

Linearity, Accuracy, Precision, and Robustness Assessment

A validated analytical method, often a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, must demonstrate acceptable performance across several key parameters. nih.gov

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by preparing a series of at least five standard solutions of this compound across a specified range (e.g., 80-120% of the target concentration for an assay). globalresearchonline.net The linearity is demonstrated by the correlation coefficient (R²) of the calibration curve, which should ideally be greater than 0.999. nih.gov

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined through recovery studies by spiking a placebo matrix with known amounts of the compound at different concentration levels (e.g., 50%, 100%, and 150%). nih.gov The percentage recovery is then calculated. Acceptable recovery is generally within 98-102%. nih.gov

Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

Intermediate Precision (Inter-day precision): Analysis performed by different analysts on different days or with different equipment. researchgate.net The precision is expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2%.

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. globalresearchonline.net For an HPLC method, these variations could include changes in mobile phase pH (±0.2 units), flow rate (±10%), or column temperature (±5 °C). The method's robustness is confirmed if system suitability parameters, such as peak resolution and tailing factor, remain within acceptable limits. nih.gov

Table 2: Hypothetical Validation Data for an HPLC Assay of this compound

| Parameter | Concentration Level | Acceptance Criteria | Hypothetical Result |

| Linearity (R²) | 20-150 µg/mL | > 0.999 | 0.9998 |

| Accuracy (% Recovery) | 50% | 98.0 - 102.0% | 99.5% |

| 100% | 98.0 - 102.0% | 100.2% | |

| 150% | 98.0 - 102.0% | 99.8% | |

| Precision (%RSD) | Repeatability | < 2.0% | 0.8% |

| Intermediate Precision | < 2.0% | 1.2% |

This table is interactive. You can sort and filter the data.

Specificity and Selectivity Evaluation

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. nih.gov For this compound, specificity is demonstrated by showing that the peak for the parent compound is well-resolved from any other peaks in the chromatogram. This is often confirmed using a photodiode array (PDA) detector to check for peak purity, ensuring that the spectrum across the peak is homogeneous and matches that of a pure standard. nih.gov Forced degradation studies are crucial for demonstrating specificity. nih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method.

LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value. nih.gov

LOQ: The lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

These limits are often determined based on the signal-to-noise ratio, where LOD is typically 3:1 and LOQ is 10:1. They can also be calculated from the standard deviation of the response and the slope of the calibration curve. researchgate.net For a typical HPLC-UV method for a compound like this compound, the LOD and LOQ might be in the sub-µg/mL range.

Table 3: Hypothetical Detection and Quantification Limits

| Parameter | Method | Hypothetical Value |

| LOD | Signal-to-Noise (3:1) | 0.1 µg/mL |

| LOQ | Signal-to-Noise (10:1) | 0.3 µg/mL |

This table is interactive. You can sort and filter the data.

Stability-Indicating Method Development

A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance over time. jocpr.com To develop such a method for this compound, forced degradation studies are performed. The compound is subjected to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis. nih.govresearchgate.net The goal is to produce degradation products and demonstrate that the analytical method can separate the intact parent compound from all degradants, thus proving its stability-indicating capability. nih.gov

Table 4: Hypothetical Forced Degradation Results for this compound

| Stress Condition | Conditions | % Degradation | Observations |

| Acid Hydrolysis | 0.1 N HCl, 60 °C, 24h | ~5% | Main peak is well-resolved from minor degradant peaks. |

| Base Hydrolysis | 0.1 N NaOH, 60 °C, 8h | ~15% | Significant degradation observed; peak purity maintained. |

| Oxidative | 3% H₂O₂, RT, 24h | ~8% | Major degradation product formed, resolved from parent peak. |

| Thermal | 80 °C, 48h | < 2% | Compound is relatively stable to heat. |

| Photolytic | ICH Photostability Chamber | < 3% | Compound is relatively stable to light. |

This table is interactive. You can sort and filter the data.

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound. ruc.dk A combination of Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed picture of the molecule's functional groups and atomic connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the methylphenoxy group, the protons on the pyrrolidine ring, and the methyl group protons. The chemical shifts, splitting patterns (multiplicity), and integration values for each signal help to confirm the connectivity.

¹³C NMR: The carbon NMR spectrum would show a specific number of signals corresponding to each unique carbon atom in the molecule, confirming the carbon skeleton. researchgate.net

Table 5: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Characteristics |

| IR Spectroscopy | N-H stretch (amine salt) | Broad band around 2400-2800 cm⁻¹ |

| C-H stretch (aromatic) | ~3030-3100 cm⁻¹ | |

| C-H stretch (aliphatic) | ~2850-2960 cm⁻¹ | |

| C=C stretch (aromatic) | ~1500-1600 cm⁻¹ | |

| C-O-C stretch (ether) | ~1240 cm⁻¹ (asymmetric), ~1040 cm⁻¹ (symmetric) | |

| ¹H NMR | Aromatic Protons | Signals in the δ 6.8-7.2 ppm range (AA'BB' system) |

| Pyrrolidine Protons | Complex multiplets in the δ 2.0-4.5 ppm range | |

| Methine Proton (CHO) | Signal around δ 4.5-5.0 ppm | |

| Methyl Protons | Singlet around δ 2.3 ppm | |

| ¹³C NMR | Aromatic Carbons | Signals in the δ 115-160 ppm range |

| Aliphatic Carbons | Signals in the δ 25-80 ppm range | |

| Methyl Carbon | Signal around δ 20 ppm |

This table is interactive. You can sort and filter the data.

These advanced analytical and spectroscopic techniques, when used in concert, provide a comprehensive characterization of this compound, ensuring its identity, purity, and quality for scientific use.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H-NMR Spectroscopy:

In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the p-substituted benzene ring typically appear as two doublets in the downfield region, generally between δ 6.8 and 7.2 ppm. The protons ortho to the oxygen atom will be slightly more shielded than the protons meta to it. The singlet for the methyl group protons on the aromatic ring is anticipated to be in the range of δ 2.2-2.4 ppm. researchgate.net

The protons on the pyrrolidine ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The methine proton at the C3 position, being attached to the oxygen atom, is expected to resonate further downfield compared to the other pyrrolidine protons, likely in the region of δ 4.5-5.0 ppm. The methylene (B1212753) protons of the pyrrolidine ring would appear as multiplets in the upfield region, typically between δ 2.0 and 3.8 ppm. The N-H proton of the hydrochloride salt will likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic (ortho to -O-) | 6.8 - 7.0 | Doublet |

| Aromatic (meta to -O-) | 7.0 - 7.2 | Doublet |

| Pyrrolidine-CH-O | 4.5 - 5.0 | Multiplet |

| Pyrrolidine-CH₂-N | 3.0 - 3.8 | Multiplet |

| Pyrrolidine-CH₂ | 2.0 - 2.5 | Multiplet |

| Ar-CH₃ | 2.2 - 2.4 | Singlet |

| N-H (HCl salt) | Variable | Broad Singlet |

Note: The exact chemical shifts and coupling constants would require experimental determination.

¹³C-NMR Spectroscopy:

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The aromatic carbons will resonate in the downfield region (δ 110-160 ppm). The carbon atom attached to the oxygen (C-O) will be the most deshielded among the aromatic carbons. The carbon of the methyl group will appear in the upfield region (δ 20-25 ppm).

The pyrrolidine carbons will have characteristic shifts, with the C3 carbon attached to the phenoxy group being the most downfield of the ring carbons (likely δ 70-80 ppm). The other two pyrrolidine carbons (C2 and C5, and C4) will appear at higher fields.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C-O | 155 - 160 |

| Aromatic C-CH₃ | 130 - 135 |

| Aromatic CH | 115 - 130 |

| Pyrrolidine C-O | 70 - 80 |

| Pyrrolidine C-N | 45 - 55 |

| Pyrrolidine C-C | 30 - 40 |

| Ar-CH₃ | 20 - 25 |

Note: These are predicted chemical shift ranges and would be confirmed by experimental data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

For this compound, the molecular ion peak ([M]⁺) would correspond to the mass of the free base, 3-(4-Methylphenoxy)-pyrrolidine. The hydrochloride salt would typically dissociate in the ion source. The fragmentation of the molecular ion would likely proceed through several characteristic pathways.

A common fragmentation pattern for ethers is the cleavage of the C-O bond, which could lead to the formation of a 4-methylphenoxide radical and a pyrrolidin-3-yl cation, or a 4-methylphenoxy radical and a pyrrolidin-3-yl cation. Cleavage of the bond between the oxygen and the aromatic ring could also occur.

Amines often undergo α-cleavage, which in this case would involve the fragmentation of the pyrrolidine ring adjacent to the nitrogen atom. This could result in the loss of small neutral molecules and the formation of stable iminium ions. The fragmentation of the pyrrolidine ring itself is a known process that can lead to characteristic fragment ions. nist.gov

| Fragment Ion (m/z) | Possible Structure/Loss |

| [M]⁺ | Molecular ion of the free base |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - C₇H₇O]⁺ | Loss of p-cresol |

| Pyrrolidine ring fragments |

Note: The specific m/z values would depend on the exact fragmentation pathways, which can be influenced by the ionization method used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

The presence of the amine hydrochloride salt would be indicated by a broad absorption band in the region of 2400-2800 cm⁻¹, corresponding to the N-H stretching vibration. The C-N stretching vibration of the pyrrolidine ring is expected to appear in the 1250-1020 cm⁻¹ region.

The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidine and methyl groups will appear just below 3000 cm⁻¹. The C-O-C stretching vibrations of the ether linkage will produce strong bands in the 1260-1000 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine Salt) | 2400 - 2800 (broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O-C Stretch (Ether) | 1260 - 1000 |

| C-N Stretch (Amine) | 1250 - 1020 |

Note: The IR spectrum of the related compound pyrrolidine hydrochloride shows characteristic absorptions for the amine salt. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry and conformation. For a chiral molecule like 3-(4-Methylphenoxy)-pyrrolidine, which can exist as (R) and (S) enantiomers, X-ray crystallography of a single crystal of one of the enantiomers (or a derivative) can unambiguously establish its absolute configuration.

The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density distribution within the crystal, from which the positions of all atoms in the molecule can be determined with high precision. This provides not only the connectivity of the atoms but also the bond lengths, bond angles, and torsion angles that define the molecule's conformation in the solid state.

Scientific Article Generation Incomplete: Lack of Publicly Available Research Data

Following a comprehensive and systematic search of publicly accessible scientific literature and databases, it has been determined that the specific computational and molecular modeling data required to generate the requested article on This compound is not available.

The user's request demanded an in-depth article focusing on highly specific topics within computational chemistry, including:

Molecular Docking Studies: Prediction of ligand-receptor binding modes and assessment of binding energies.

Quantum Chemical Calculations: Applications of Density Functional Theory (DFT) with B3LYP basis sets, Frontier Molecular Orbital (FMO) analysis (HOMO/LUMO), and the determination of electronegativity, chemical hardness, and electrophilic index.

The instructions explicitly required that the article be based on "detailed research findings" and include data tables, while focusing solely on the compound "this compound".

The citations included in the user's prompt (e.g., researchgate.net,,) suggest that the request may be based on a specific, non-publicly indexed, or proprietary research document. Without access to this source material, it is impossible to fulfill the request for a "scientifically accurate" and "authoritative" article containing "detailed research findings" without resorting to speculation or generating non-factual information.

Therefore, the generation of the requested article cannot proceed as it would violate the core principles of accuracy and adherence to factual, verifiable data.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Mulliken Population Analysis for Atomic Charges

The analysis involves assigning the electrons of a multi-electron wavefunction to individual atoms. nih.gov In the case of 3-(4-Methylphenoxy)-pyrrolidine HCl, the protonated nitrogen atom in the pyrrolidine (B122466) ring is expected to carry a significant positive charge. Conversely, the oxygen atom of the phenoxy group and the chlorine anion will exhibit negative charges. The carbon atoms of the aromatic ring and the pyrrolidine ring will have smaller partial charges, influenced by their bonding environment and the presence of electron-withdrawing or -donating groups.

It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the quantum chemical calculations, which can sometimes lead to results that are not chemically intuitive. nih.gov Despite this limitation, Mulliken analysis remains a widely used tool for a qualitative understanding of charge distribution and for identifying atoms that are likely to participate in electrostatic interactions, which is a critical aspect of drug-receptor binding.

Table 1: Illustrative Mulliken Atomic Charges for a Substituted Pyrrolidine Derivative

| Atom | Atomic Charge (e) |

| N (pyrrolidine) | -0.65 |

| C1 (pyrrolidine) | -0.12 |

| C2 (pyrrolidine) | -0.25 |

| O (ether) | -0.58 |

| C (aromatic) | -0.15 to 0.10 |

Note: This table is illustrative and based on data from a computational study of a related pyrrolidine derivative. The actual charges for this compound would require a specific calculation.

Conformational Analysis and Energy Minimization

The three-dimensional shape of a molecule, or its conformation, is a key determinant of its biological activity. For a flexible molecule like this compound, multiple conformations are possible due to the rotation around single bonds. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is most likely to adopt.

Exploration of Stable Conformations in Solution and Bound States

The pyrrolidine ring, a five-membered saturated heterocycle, is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. nih.gov In substituted pyrrolidines, the substituents influence the preferred pucker of the ring. For 3-substituted pyrrolidines, the substituent can adopt either a pseudo-axial or a pseudo-equatorial orientation. The relative stability of these conformations is influenced by steric and electronic effects. nih.gov

Computational studies on substituted prolines, which share the pyrrolidine ring structure, have shown that the electronegativity and size of the substituent play a crucial role in determining the ring's pucker. nih.gov For 3-(4-Methylphenoxy)-pyrrolidine, the bulky phenoxy group at the 3-position will have a significant impact on the conformational preference. Energy minimization calculations, often performed using methods like density functional theory (DFT), can be used to determine the relative energies of the different possible conformers. researchgate.net

In a biological context, the conformation of the molecule when bound to its target receptor may differ from its preferred conformation in solution. The binding pocket of a protein can impose conformational constraints, forcing the molecule into a specific "bioactive" conformation. Understanding the accessible conformations is therefore essential for docking studies and for designing molecules that can readily adopt the required shape for binding.

Evaluation of Intramolecular Interactions

The stability of different conformations is governed by a balance of various intramolecular interactions. In this compound, these interactions include:

Torsional Strain: Arising from the rotation around single bonds.

Van der Waals Interactions: Attractive or repulsive forces between non-bonded atoms. The bulky 4-methylphenoxy group can lead to steric clashes with the pyrrolidine ring.